2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the condensation of 2-oxo-2-phenylethylamine with 1,2,3,4-tetrahydroacridine-9-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted acridine derivatives .
Scientific Research Applications
2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Industry: Utilized in the development of photophysical materials and organoelectronics.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is driven by π-stacking interactions between the acridine ring and the base pairs of DNA .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant.
Uniqueness
2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its specific structural features that allow it to interact with DNA in a distinct manner.
Properties
IUPAC Name |
phenacyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-20(15-8-2-1-3-9-15)14-26-22(25)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-4,6,8-10,12H,5,7,11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPLDIUMKCWDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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